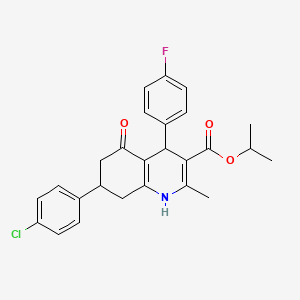
1,1'-Decane-1,10-diylbis(5,5-dinitropiperidin-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[10-(5,5-DINITRO-2-OXOPIPERIDINO)DECYL]-5,5-DINITROTETRAHYDRO-2(1H)-PYRIDINONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with nitro groups and a pyridinone moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[10-(5,5-DINITRO-2-OXOPIPERIDINO)DECYL]-5,5-DINITROTETRAHYDRO-2(1H)-PYRIDINONE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of nitro groups through nitration reactions. The decyl chain is then attached via alkylation, and finally, the pyridinone moiety is introduced through a cyclization reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[10-(5,5-DINITRO-2-OXOPIPERIDINO)DECYL]-5,5-DINITROTETRAHYDRO-2(1H)-PYRIDINONE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine or pyridinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-[10-(5,5-DINITRO-2-OXOPIPERIDINO)DECYL]-5,5-DINITROTETRAHYDRO-2(1H)-PYRIDINONE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-[10-(5,5-DINITRO-2-OXOPIPERIDINO)DECYL]-5,5-DINITROTETRAHYDRO-2(1H)-PYRIDINONE involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and the pyridinone moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[10-(5,5-DINITRO-2-OXOPIPERIDINO)DECYL]-5,5-DINITROPIPERIDINONE: Similar structure but lacks the pyridinone moiety.
1-[10-(5,5-DINITRO-2-OXOPIPERIDINO)DECYL]-5,5-DINITROTETRAHYDRO-2(1H)-PYRIMIDINONE: Similar structure but contains a pyrimidinone ring instead of a pyridinone ring.
Uniqueness: 1-[10-(5,5-DINITRO-2-OXOPIPERIDINO)DECYL]-5,5-DINITROTETRAHYDRO-2(1H)-PYRIDINONE is unique due to the presence of both the piperidine and pyridinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C20H32N6O10 |
|---|---|
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
1-[10-(5,5-dinitro-2-oxopiperidin-1-yl)decyl]-5,5-dinitropiperidin-2-one |
InChI |
InChI=1S/C20H32N6O10/c27-17-9-11-19(23(29)30,24(31)32)15-21(17)13-7-5-3-1-2-4-6-8-14-22-16-20(25(33)34,26(35)36)12-10-18(22)28/h1-16H2 |
InChI-Schlüssel |
NVZWWTFDJHUPOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1=O)CCCCCCCCCCN2CC(CCC2=O)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[((E)-2-{2-[(3,4-Dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-fluorobenzoate](/img/structure/B14949896.png)
![Benzothiazol-6-amine, 2-[2-oxo-2-(1-piperidyl)ethylthio]-](/img/structure/B14949899.png)
![1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N-benzyl-N'-[4-(trifluoromethoxy)phenyl]carbamimidothioate](/img/structure/B14949903.png)

![N-(4-methylphenyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14949917.png)
![6-methyl-2-{[(E)-pyridin-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14949932.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14949936.png)
![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B14949944.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B14949949.png)
![N'-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B14949950.png)
![2-chloro-5-[(4E)-4-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14949951.png)

![2-[(6-amino-3,5-dicyano-4-thien-2-ylpyridin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B14949956.png)

